Mardepodect
Overview
Description
Synthesis Analysis
Synthesis in the context of chemistry often refers to the methods used to create chemical compounds through the reaction of simpler chemicals. Innovative synthesis strategies are crucial for developing molecules with specific physical, chemical, and biological properties. The integration of natural biosynthetic strategies with traditional chemical synthesis can lead to the creation of molecules with unique and desirable properties that are challenging to achieve through chemical strategies alone (Xu Wu & P. Schultz, 2009).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a molecule, which directly influences the compound's chemical behavior and properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate molecular structures. Molecular-structure-based models using neural networks have been developed to estimate inventory data and environmental impacts of chemical production, demonstrating the complex relationship between molecular structure and chemical inventiveness (Gregor Wernet et al., 2008).
Chemical Reactions and Properties
Chemical reactions and properties are at the heart of understanding how compounds interact with each other and their environment. Synthetic studies, such as those focused on the MARDi cascade, illustrate the complexity and creativity involved in chemical synthesis, specifically in the formation of heterocyclic seven-membered rings which can be crucial for the development of pharmaceuticals and other functional materials (Yoann Coquerel et al., 2006).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for determining its practical applications and handling requirements. The design of new materials often involves reticular synthesis, which aims to create materials with predetermined structures, compositions, and properties, including porosity and gas storage capacity (O. Yaghi et al., 2003).
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability under various conditions, and acidity or basicity, define how a compound can be used and synthesized. Advances in computer-aided synthesis planning (CASP) highlight the importance of understanding and predicting chemical reactions' outcomes, aiding in the design of synthesis pathways and the anticipation of product formation (Connor W. Coley et al., 2018).
Scientific Research Applications
Neuroscience and Behavior Analysis : MarmoDetector, a novel 3D automated system, enhances research on the neural basis of brain disorders by facilitating rapid and accurate analysis of marmoset behavior (Yabumoto et al., 2019).
Genetics and Synthetic Biology : MarpoDB is an open registry database for Marchantia polymorpha genes and genetic parts, integral for synthetic biology workflows (Delmans et al., 2017).
Educational Methods : The application of a scientific approach in English subjects improved student learning outcomes at X-IPA 1 Grade of SMAN I Maron in the academic year 2019/2020 (Wediastriana, 2020).
Astronomy and Data Analysis : Marz, a new redshifting application, offers greater usability, flexibility, and capacity to analyze a wider range of object types for the Australian Dark Energy Survey (OzDES) (Hinton et al., 2016).
Augmented Reality in Education : Mobile Augmented Reality (MAR) applications improved academic achievement in science courses for secondary school students but did not significantly affect their attitudes toward science and technology (Keçeci et al., 2021).
Microbial Ecology : MAR-FISH (Fluorescence in situ Hybridization combined with Microautoradiography) is widely used to reveal physiological properties of microorganisms in natural environments, such as wastewater treatment and marine systems, with single-cell resolution (Wagner et al., 2006).
Medical Education : mAR applications in anatomy education led to higher achievement and lower cognitive load in second-year undergraduate medical students (Küçük et al., 2016).
Microbial Community Analysis : NanoSIMS-based methodologies are pivotal for identifying, quantifying, and visualizing the incorporation of labeled substrates of single microorganisms in complex communities, especially in marine habitats (Musat et al., 2012).
Hyperspectral Imaging in Food Science : Hyperspectral imaging technology can classify beef marbling with high accuracy, offering a non-destructive and rapid technique (Velásquez et al., 2017).
STEM Education : Mobile Augmented Reality Assisted STEM-Based Learning effectively increases students' scientific literacy and achievement compared to conventional learning methods (Wahyu et al., 2020).
Future Directions
properties
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXWHKOMMASPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025873 | |
Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mardepodect | |
CAS RN |
898562-94-2 | |
Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mardepodect [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mardepodect | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08387 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARDEPODECT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.